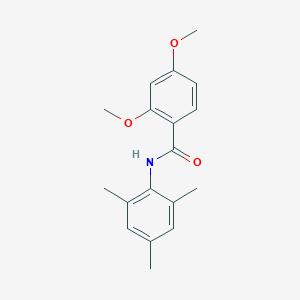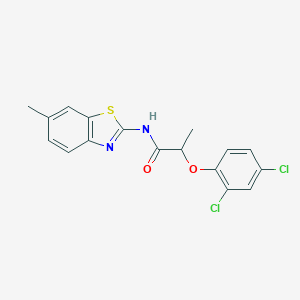
2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide, also known as Probenazole, is a chemical compound that has been used in various scientific research applications. It is a fungicide that is used to protect crops from fungal infections. Probenazole has been found to have various biochemical and physiological effects, making it useful in research on plant-microbe interactions, plant defense mechanisms, and plant growth regulation.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is not fully understood, but it is believed to work by inducing the expression of genes involved in plant defense mechanisms and growth regulation. It has been found to activate the salicylic acid pathway, which is a key signaling pathway involved in plant defense against pathogens.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has been found to have various biochemical and physiological effects on plants. It has been found to induce the production of phytoalexins, which are antimicrobial compounds that help plants defend themselves against pathogens. 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has also been found to induce the expression of genes involved in plant growth regulation, which can lead to increased plant growth and yield.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has several advantages as a tool for scientific research. It is relatively inexpensive and easy to obtain, making it accessible to researchers. It is also effective at inducing SAR in plants, which can be useful in studying plant defense mechanisms. However, 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has some limitations as well. It can be toxic to some plant species at high concentrations, and its effectiveness can vary depending on the plant species and the pathogen being studied.
Orientations Futures
There are several future directions for research involving 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide. One area of research is to further understand its mechanism of action and how it induces SAR in plants. Another area of research is to explore its potential use as a biocontrol agent for plant pathogens. Additionally, 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide could be used in combination with other compounds to enhance its effectiveness and reduce any potential toxicity.
Méthodes De Synthèse
2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with thionyl chloride to form 2,4-dichlorophenyl chloride. This is then reacted with 6-methyl-2-aminobenzothiazole to form the intermediate product, 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. This intermediate is then reacted with propanoyl chloride to form the final product, 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has been widely used in scientific research as a tool to study plant-microbe interactions, plant defense mechanisms, and plant growth regulation. It has been found to induce systemic acquired resistance (SAR) in plants, which is a natural defense mechanism that helps plants protect themselves from pathogen attacks. 2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has also been found to induce the expression of genes involved in plant growth regulation, which makes it useful in studying plant development and growth.
Propriétés
Formule moléculaire |
C17H14Cl2N2O2S |
|---|---|
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-9-3-5-13-15(7-9)24-17(20-13)21-16(22)10(2)23-14-6-4-11(18)8-12(14)19/h3-8,10H,1-2H3,(H,20,21,22) |
Clé InChI |
QSASOMYEQDMWFO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



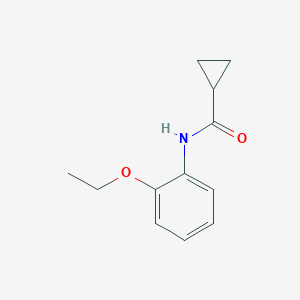
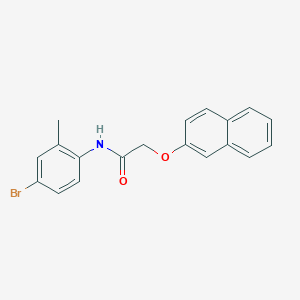
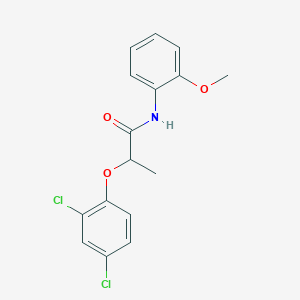
![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)



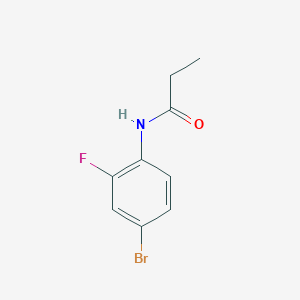
![N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291325.png)
![Phenyl 2-[(cyclohexylcarbonyl)oxy]benzoate](/img/structure/B291326.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291329.png)
